molecular formula C11H11N3O3 B7784633 ethyl N-[(2-oxoindol-3-yl)amino]carbamate

ethyl N-[(2-oxoindol-3-yl)amino]carbamate

Cat. No.: B7784633
M. Wt: 233.22 g/mol
InChI Key: MSRPFQRRTLFJFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “ethyl N-[(2-oxoindol-3-yl)amino]carbamate” is known as enzastaurin. Enzastaurin is a synthetic small molecule that functions as a protein kinase C beta inhibitor. It has been studied for its potential therapeutic applications, particularly in oncology, due to its ability to inhibit signaling pathways involved in cancer cell proliferation and survival.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of enzastaurin involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as acids, bases, and oxidizing agents.

Industrial Production Methods

Industrial production of enzastaurin follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity of the final product. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Enzastaurin undergoes various chemical reactions, including:

    Oxidation: Enzastaurin can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: Enzastaurin can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.

Scientific Research Applications

    Chemistry: Used as a tool compound to study protein kinase C beta signaling pathways.

    Biology: Investigated for its effects on cell proliferation, apoptosis, and angiogenesis.

    Medicine: Explored as a therapeutic agent for the treatment of cancers, including glioblastoma, lymphoma, and colorectal cancer.

    Industry: Utilized in the development of targeted therapies and as a reference compound in drug discovery research.

Mechanism of Action

Enzastaurin exerts its effects by inhibiting protein kinase C beta, a key enzyme involved in cell signaling pathways that regulate cell growth, differentiation, and survival. By blocking this enzyme, enzastaurin disrupts the signaling cascade, leading to reduced cancer cell proliferation and increased apoptosis. The molecular targets include various downstream effectors such as Akt, glycogen synthase kinase-3 beta, and the mammalian target of rapamycin.

Comparison with Similar Compounds

Similar Compounds

    Sunitinib: Another kinase inhibitor used in cancer therapy.

    Sorafenib: A multi-kinase inhibitor with applications in oncology.

    Imatinib: A tyrosine kinase inhibitor used to treat chronic myeloid leukemia.

Uniqueness

Enzastaurin is unique in its selective inhibition of protein kinase C beta, which distinguishes it from other kinase inhibitors that target multiple kinases. This selectivity potentially reduces off-target effects and improves therapeutic efficacy. Additionally, enzastaurin’s ability to cross the blood-brain barrier makes it a promising candidate for treating brain tumors.

Properties

IUPAC Name

ethyl N-[(2-oxoindol-3-yl)amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-2-17-11(16)14-13-9-7-5-3-4-6-8(7)12-10(9)15/h3-6H,2H2,1H3,(H,14,16)(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRPFQRRTLFJFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NNC1=C2C=CC=CC2=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NNC1=C2C=CC=CC2=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.